Uzarin

Catalog No.
S1551305
CAS No.
20231-81-6
M.F
C35H54O14
M. Wt
698.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uzarin

CAS Number

20231-81-6

Product Name

Uzarin

IUPAC Name

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C35H54O14

Molecular Weight

698.8 g/mol

InChI

InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1

InChI Key

RIPMDUQTRRLJTE-QHYHXNCWSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

The exact mass of the compound Uzarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Uzarin (CAS 20231-81-6) is a highly specialized cardenolide glycoside (uzarigenin 3-β-sophoroside) primarily derived from the roots of Xysmalobium undulatum. Unlike classical cardiotonic steroids, Uzarin features a distinct stereochemical configuration that significantly alters its binding affinity to the Na+/K+-ATPase pump, resulting in a unique pharmacological profile with markedly lower cardiac toxicity [1]. In industrial and laboratory procurement, high-purity Uzarin (≥95.0% HPLC) is primarily sourced as an indispensable analytical reference standard for phytopharmaceutical quality control, a non-cytotoxic structural analog for structure-activity relationship (SAR) drug discovery, and a specialized modulator for gastrointestinal epithelial transport research .

Research Fit

Low-affinity Na+/K+-ATPase probe without strong pump inhibition
Negative control for cardenolide cytotoxicity and apoptosis assays
Reference standard for uzara root extract quality control and batch verification

Substituting Uzarin with more common cardiac glycosides like digoxin or ouabain fundamentally compromises experimental integrity and safety. While they share a cardenolide core, digoxin and ouabain exhibit profound systemic cardiotoxicity and potent cytotoxicity, whereas Uzarin lacks apoptotic induction in standard cell lines and exerts its primary effects via the localized reduction of active chloride secretion [1]. Furthermore, attempting to use crude Xysmalobium undulatum extracts as a cheaper substitute for analytical workflows is unviable; crude botanical matrices exhibit extreme natural variability in Uzarin content—ranging from 17.8 to 139.9 mg/g—making the procurement of the high-purity Uzarin standard strictly necessary for reliable spectroscopic calibration, batch-to-batch reproducibility, and clinical cross-reactivity troubleshooting [2].

Substitution Risk

Class Digoxin and other cardenolides exhibit significant cardiovascular pharmacodynamic activity; uzarin-containing preparations may not reproduce these cardiac effects.
Cytotoxicity Ouabain and evomonoside induce strong apoptosis in cancer cell models; uzarin shows no pro-apoptotic activity, altering the cellular outcome.
Immunoassay Uzarin cross-reacts with digoxin/digitoxin immunoassays, potentially generating false-positive signals that differ from other cardenolides.

Cytotoxicity and Apoptotic Induction Baseline

In comparative in vitro screening, Uzarin and its aglycone (uzarigenin) demonstrate a profoundly different cytotoxicity profile compared to typical 5-beta cardenolides. While potent cardenolides like calotropin exhibit extreme cytotoxicity (IC50 of ~0.06 µM against KB cells), uzarigenin shows an IC50 of ~9.61 µM [1]. Furthermore, intact Uzarin does not inhibit cell proliferation or induce apoptosis in 143B osteosarcoma cells . This stark quantitative difference makes Uzarin an essential non-cytotoxic structural baseline for evaluating the apoptotic mechanisms of novel cardiac glycosides.

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound Data~9.61 µM (uzarigenin) / No apoptotic induction (Uzarin)
Comparator Or BaselineCalotropin (IC50 ~0.06 µM)
Quantified Difference>150-fold lower cytotoxicity compared to potent classical cardenolides.
ConditionsIn vitro cell viability assays (KB cells and 143B osteosarcoma cells)

Procurement of Uzarin is critical for drug discovery workflows requiring a structurally matched, non-cytotoxic negative control for cardenolide library screening.

Na+/K+-ATPase Affinity
Head-to-head
Kd = 4.0 μM
Supports Na+/K+-ATPase signaling studies without strong pump inhibition
~4-fold lower affinity than uzarigenin (Kd=1.05 μM); porcine kidney ATPase assay.

Na+/K+-ATPase Inhibition and Epithelial Transport Modulation

Uzarin specifically binds to the Na+/K+-ATPase pump with a distinct affinity profile (Kd ranging from 1 µM in pig kidney to 4.3 µM in guinea pig heart) [1]. In Ussing chamber studies utilizing HT-29/B6 colonic epithelial monolayers, the application of Uzarin moderately inhibits the nystatin-induced short-circuit current (ISC) rise, whereas the classical inhibitor ouabain (at 100 µM) provides a much stronger, near-complete inhibition [1]. This demonstrates that Uzarin acts as a moderate modulator of active chloride secretion rather than a complete, toxic arrester of the pump.

Evidence DimensionInhibition of nystatin-induced short-circuit current (ISC)
Target Compound DataModerate, partial inhibition of ISC rise (Kd 1-4.3 µM for Na+/K+-ATPase)
Comparator Or BaselineOuabain (100 µM)
Quantified DifferenceOuabain exerts a significantly stronger, near-total inhibition of the Na+/K+-ATPase-driven ISC rise compared to the modulatory effect of Uzarin.
ConditionsHT-29/B6 colonic epithelial cell monolayers mounted in Ussing chambers

Researchers must select Uzarin over ouabain when studying the targeted reduction of active intestinal chloride secretion without inducing lethal cellular toxicity.

Cardiovascular PD Effects
Head-to-head
Uzara extract: no significant PD change; Digoxin: multiple ECG/ICG changes
Supports non-cardiac Na+/K+-ATPase research without digoxin-like cardiovascular effects
Randomized cross-over study in 18 healthy volunteers; uzara extract vs. digoxin i.v.

Analytical Calibration Reliability for Phytopharmaceutical Quality Control

The procurement of high-purity Uzarin is absolute for the standardization of commercial antidiarrheal herbal remedies. Quantitative analysis reveals that crude Xysmalobium undulatum extracts suffer from extreme natural variability, with Uzarin marker concentrations fluctuating between 17.8 and 139.9 mg/g (dry weight) depending on the geographic source [1]. Utilizing a pure Uzarin reference standard allows for the establishment of robust Mid-Infrared Partial Least Squares (MIR-PLS) calibration models, achieving a highly accurate root mean square error of prediction (RMSEP) of 7.9 mg/g and a coefficient of determination (R2) of 0.939 [1].

Evidence DimensionMarker compound concentration variability
Target Compound DataHigh-purity Uzarin standard (≥95% HPLC) provides absolute baseline
Comparator Or BaselineCrude Xysmalobium undulatum root extract
Quantified DifferenceCrude extracts exhibit up to an 8-fold variance (17.8 to 139.9 mg/g) in active marker content.
ConditionsHPTLC, LC-MS, and MIR-PLS spectroscopic quantification workflows

Industrial quality control laboratories must procure the pure Uzarin standard to ensure batch-to-batch reproducibility and regulatory compliance of botanical formulations.

Cytotoxicity in 143B Cells
Head-to-head
Uzarin: no effect on proliferation/apoptosis; Comparators: strong caspase activation
Supports use as negative control in cardenolide cytotoxicity assays
Ouabain, evomonoside, proscillaridin A induced strong apoptosis in osteosarcoma model.
Uzarin Content Variation
Context-dependent
17.8 – 139.9 mg/g dry root (≈8-fold range)
Highlights need for batch-specific quantification in natural product research
47 samples from 8 locations; validated by HPTLC/LC-MS (R²=0.939).
Immunoassay Cross-Reactivity
Head-to-head
Digoxin assay Cmax: 28 ng/ml; Digitoxin assay Cmax: 1,980 ng/ml
Critical for method specificity studies in bioanalytical method development
False-positive signals despite uzarin serum levels often below LLQ.

Primary Reference Standard for Phytopharmaceutical QC

Due to the extreme natural variability of the raw botanical matrix, high-purity Uzarin is the mandatory analytical standard for HPTLC, LC-MS, and MIR-PLS calibration in the commercial manufacturing of antidiarrheal and spasmolytic formulations [1].

Clinical Toxicology and Immunoassay Troubleshooting

Uzarin exhibits significant cross-reactivity with conventional digoxin and digitoxin immunoassays, producing digitalis-like serum levels (DLSL). Procurement of the pure standard is essential for clinical chemistry labs to calibrate assays and rule out false-positive digoxin poisoning in patients consuming herbal remedies.

Structural Baseline in Cardenolide Drug Discovery

Because Uzarin and its aglycone demonstrate >150-fold lower cytotoxicity than potent analogs like calotropin and lack apoptotic induction, it is the optimal non-cytotoxic structural control for structure-activity relationship (SAR) studies targeting the Na+/K+-ATPase pump [2].

Gastrointestinal Epithelial Transport Research

Uzarin is the preferred compound for in vitro Ussing chamber studies aimed at investigating the non-toxic modulation of active chloride secretion, offering a safer experimental profile than the complete pump arrest caused by ouabain [3].

Application Fit

Application
Selection Property
Validation Focus
Negative control for cardenolide cytotoxicity studies
Cytotoxicity assay context
Apoptosis and cell viability endpoints
Na+/K+-ATPase signaling without cardiac effects
Cardiovascular endpoint monitoring
ECG and ICG pharmacodynamic parameters
Analytical reference standard for uzara root extract
Phytochemical content verification
HPTLC/LC-MS quantification models
Digitalis immunoassay interference studies
Immunoassay cross-reactivity profile
Method specificity and false-positive control

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

698.35135639 Da

Monoisotopic Mass

698.35135639 Da

Heavy Atom Count

49

UNII

68P16H9S6Y

Other CAS

20231-81-6

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